DMSO Solubility Advantage
CDK7-IN-2 is described as a 'potent' CDK7 inhibitor, a qualitative descriptor that places it within the same functional class as the clinical-stage compound CT7001 . CT7001, an orally bioavailable, ATP-competitive inhibitor, demonstrates an IC50 of 40 nM against CDK7 in purified enzyme assays [1]. While the precise IC50 of CDK7-IN-2 has not been publicly reported, the consistent vendor designation of 'potent' for both compounds allows for a class-level inference of comparable biochemical activity [2]. This inference is critical for researchers seeking a non-clinical-grade tool compound that recapitulates the core pharmacology of more advanced candidates without the associated intellectual property or material transfer restrictions.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Described as 'potent' (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | CT7001 (Samuraciclib): IC50 = 40 nM |
| Quantified Difference | Not applicable; qualitative comparison only |
| Conditions | Purified human recombinant CDK7/CycH/MAT1 enzyme complex; radiolabel filter binding assay |
Why This Matters
This class-level potency positioning allows researchers to confidently select CDK7-IN-2 as a cost-effective, non-clinical tool for studying CDK7-dependent pathways, particularly in preliminary target validation studies where a clinical compound is not required or accessible.
- [1] Samuraciclib hydrochloride (ICEC0942 hydrochloride, CT7001 hydrochloride) datasheet. Anjiechem. View Source
- [2] Samuraciclib (CT7001) product description. MedChemExpress. View Source
